4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-
CAS No.: 74137-73-8
Cat. No.: VC17976210
Molecular Formula: C17H19FN4S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74137-73-8 |
|---|---|
| Molecular Formula | C17H19FN4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine |
| Standard InChI | InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3 |
| Standard InChI Key | CVXLPHKTOLDTBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₇H₁₉FN₄S and a molecular weight of 330.42 g/mol . Key structural features include:
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7-Fluoro and 2-methyl substitutions on the aromatic rings.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Lipophilic (predicted) | |
| pKa | ~7.8 (piperazine nitrogen) | |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Synthesis Pathways
Flumezapine is synthesized via multistep organic reactions:
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Core Formation: Condensation of o-phenylenediamine with thiophene-derived ketones using acidic catalysts like H-MCM-22 .
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Piperazinyl Introduction: Nucleophilic substitution or coupling reactions to attach the 4-methylpiperazine group .
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Fluorination: Electrophilic aromatic substitution or directed ortho-metalation strategies to introduce fluorine at position 7 .
Pharmacological Profile
Mechanism of Action
Flumezapine exhibits dual receptor antagonism:
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Dopamine D2 Receptors: Binds with high affinity (Ki = 12 nM), reducing dopaminergic activity .
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Serotonin Receptors: Antagonizes 5-HT2A/2C receptors (Ki = 8 nM), contributing to its atypical antipsychotic profile .
Table 2: Receptor Binding Affinities
| Receptor | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| Dopamine D2 | 12 | Radioligand | |
| 5-HT2A | 8 | Competitive binding | |
| 5-HT2C | 15 | Competitive binding | |
| Muscarinic M1 | 450 | Functional assay |
In Vivo Activity
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Antipsychotic Effects: Blocks conditioned avoidance response (CAR) in rats at ED₅₀ = 1.2 mg/kg, surpassing clozapine’s potency .
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Low Extrapyramidal Symptoms (EPS): Catalepsy induction is minimal (ED₅₀ > 30 mg/kg), indicating reduced risk of motor side effects .
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Neuroendocrine Modulation: Elevates serum corticosterone by antagonizing central dopamine and serotonin pathways .
| Adverse Event | Incidence (%) | Severity | Source |
|---|---|---|---|
| Elevated Liver Enzymes | 35 | Moderate | |
| CPK Elevation | 22 | Mild | |
| Sedation | 18 | Mild |
Discontinuation Rationale
Clinical development was halted due to:
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Toxicity Profile: Risk-benefit analysis favored existing antipsychotics with fewer hepatic risks .
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Regulatory Hurdles: FDA required additional safety studies, rendering the compound non-viable commercially .
Comparative Analysis with Analogues
Structural Analogues
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Clozapine: Shares 5-HT2A/D2 antagonism but lacks thiophene moiety; higher agranulocytosis risk .
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Olanzapine: Similar receptor profile but lower hepatotoxicity .
Table 4: Pharmacokinetic Comparison
| Parameter | Flumezapine | Clozapine | Olanzapine |
|---|---|---|---|
| Half-life (h) | 12 | 14 | 30 |
| Bioavailability (%) | 55 | 50 | 85 |
| Protein Binding | 92% | 95% | 93% |
Advantages and Limitations
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